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Introduction
ML315 is a potent and selective small-molecule inhibitor that has been identified as a valuable

chemical probe for studying the biological functions of the cdc2-like kinases (Clk) and dual-

specificity tyrosine-phosphorylation-regulated kinases (Dyrk).[1][2] These kinase families play

crucial roles in regulating mRNA splicing, cell cycle progression, and other fundamental cellular

processes.[1][3] Dysregulation of Clk and Dyrk kinase activity has been implicated in various

diseases, including cancer and neurological disorders, making them attractive targets for

therapeutic intervention.[4] This technical guide provides a comprehensive overview of the

cellular target of ML315, including quantitative data on its inhibitory activity, detailed

experimental protocols for its characterization, and a depiction of the relevant signaling

pathway.

Core Cellular Targets: Clk and Dyrk Kinases
The primary cellular targets of ML315 are members of the Clk and Dyrk kinase families. ML315

exhibits potent inhibitory activity against several isoforms within these families, demonstrating a

degree of selectivity that makes it a useful tool for dissecting their specific cellular roles.

Quantitative Data: Inhibitory Potency of ML315
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The inhibitory activity of ML315 against a panel of Clk and Dyrk kinases was determined using

the LanthaScreen® Eu Kinase Binding Assay. The half-maximal inhibitory concentration (IC50)

values are summarized in the table below.

Target Kinase IC50 (nM)

Clk Family

CLK1 68

CLK2 231

CLK3 >10,000

CLK4 68

Dyrk Family

DYRK1A 282

DYRK1B 1156

DYRK2 Not Determined

DYRK3 Not Determined

Data sourced from Coombs et al., Bioorg Med Chem Lett, 2013.[5]

Kinome Selectivity
To assess the selectivity of ML315, it was profiled against a broad panel of 442 kinases in the

KINOMEscan® assay at a concentration of 10 µM. The results demonstrated high selectivity

for the Clk and Dyrk families. Further off-target pharmacology screening against a panel of 68

receptors, ion channels, and transporters showed minimal activity, with only a few targets

exhibiting greater than 50% inhibition at 10 µM.
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Off-Target % Inhibition at 10 µM

Adenosine A3 Receptor 58

Dopamine D4 Receptor 62

Sigma σ2 Receptor 55

Data sourced from the Probe Reports from the NIH Molecular Libraries Program.[6]

Experimental Protocols
Biochemical Assay: LanthaScreen® Eu Kinase Binding
Assay
This protocol outlines the general procedure for determining the in vitro potency of ML315

against its target kinases.

Principle: The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence

resonance energy transfer (TR-FRET) assay. It measures the binding of a fluorescently labeled

ATP-competitive tracer to the kinase of interest. A europium (Eu)-labeled anti-tag antibody

binds to the kinase. When the tracer is bound to the kinase, FRET occurs between the Eu-

labeled antibody (donor) and the tracer (acceptor). Inhibitors that bind to the ATP pocket of the

kinase compete with the tracer, leading to a decrease in the FRET signal.[7][8]

Materials:

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[9]

Recombinant tagged kinase (e.g., GST-tagged CLK1)

LanthaScreen® Eu-anti-Tag Antibody (e.g., Eu-anti-GST Antibody)

Kinase Tracer

ML315 (or other test compound) serially diluted in DMSO

384-well assay plates
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TR-FRET compatible plate reader

Procedure:

Reagent Preparation:

Prepare a 3X solution of the test compound (e.g., ML315) in Kinase Buffer A.

Prepare a 3X mixture of the kinase and Eu-anti-tag antibody in Kinase Buffer A. The

optimal concentrations of kinase and antibody should be predetermined.

Prepare a 3X solution of the kinase tracer in Kinase Buffer A. The tracer concentration

should be approximately at its Kd for the target kinase.[10][11]

Assay Assembly:

Add 5 µL of the 3X test compound solution to the wells of a 384-well plate.

Add 5 µL of the 3X kinase/antibody mixture to all wells.

Add 5 µL of the 3X tracer solution to all wells to initiate the binding reaction.[9]

Incubation:

Incubate the plate at room temperature for 60 minutes, protected from light.

Data Acquisition:

Read the plate on a TR-FRET-compatible plate reader. Excite the europium donor at ~340

nm and measure the emission at two wavelengths: ~615 nm (europium emission) and

~665 nm (tracer emission).[8]

Data Analysis:

Calculate the emission ratio (665 nm / 615 nm).

Plot the emission ratio against the logarithm of the inhibitor concentration.
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Fit the data to a sigmoidal dose-response curve with a variable slope to determine the

IC50 value.

Reagent Preparation

Assay Assembly (384-well plate)

Incubation & Readout

ML315 Stock (DMSO)

3X ML315 in Buffer

Serial Dilution

Kinase + Eu-Ab Stock

3X Kinase/Ab in Buffer

Tracer Stock

3X Tracer in Buffer

Add 5 µL of 3X ML315

Add 5 µL of 3X Kinase/Ab

Add 5 µL of 3X Tracer

Incubate 60 min at RT

Read TR-FRET Signal

Calculate IC50
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Click to download full resolution via product page

Workflow for the LanthaScreen® Eu Kinase Binding Assay.

Cellular Signaling Pathway
Clk and Dyrk kinases are key regulators of pre-mRNA splicing, a fundamental process for

generating protein diversity from a limited number of genes. They exert their function by

phosphorylating Serine/Arginine-rich (SR) proteins, which are essential components of the

spliceosome.

Mechanism of Action:

SR Protein Phosphorylation: In the nucleus, Clk and Dyrk kinases phosphorylate the RS

(Arginine/Serine-rich) domains of SR proteins.[1][3]

Spliceosome Recruitment: This phosphorylation event is critical for the recruitment of SR

proteins to pre-mRNA and the subsequent assembly of the spliceosome at the correct splice

sites.[12]

Alternative Splicing Regulation: The pattern of SR protein phosphorylation influences the

selection of splice sites, thereby controlling alternative splicing events and the production of

different mRNA isoforms.[4][12]

Inhibition by ML315: ML315, by inhibiting Clk and Dyrk kinases, prevents the

phosphorylation of SR proteins. This leads to altered alternative splicing patterns, which can

affect the expression of proteins involved in various cellular processes, including cell cycle

control and apoptosis.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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